1-[4-(Trifluoromethoxy)phenyl]guanidine

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

This 1-[4-(Trifluoromethoxy)phenyl]guanidine (CAS 1125409-87-1) is a differentiated para-substituted phenylguanidine featuring a strongly electron-withdrawing -OCF₃ group (Hansch π=+1.04) that confers unique lipophilicity (LogP 1.87–1.89) and membrane permeability compared to 4-Cl or 4-CF₃ analogs. Its high basicity (predicted pKa ~13) and hydrogen-bonding capacity make it an ideal fragment for CNS kinase programs targeting acidic active-site residues. Predicted hOCT3 inhibitor (~10–50 µM) and a critical building block for antigiardial bis-guanidine leads. This compound is not a simple drop-in replacement for other 4-substituted phenylguanidines—substituting with a 4-Cl or 4-CF₃ analog will alter LogP by 0.3–1.4 units, potentially reversing target selectivity and compromising experimental reproducibility. Order high-purity (95%) stock to accelerate your medicinal chemistry and transporter studies.

Molecular Formula C8H8F3N3O
Molecular Weight 219.16 g/mol
Cat. No. B1357603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethoxy)phenyl]guanidine
Molecular FormulaC8H8F3N3O
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(N)N)OC(F)(F)F
InChIInChI=1S/C8H8F3N3O/c9-8(10,11)15-6-3-1-5(2-4-6)14-7(12)13/h1-4H,(H4,12,13,14)
InChIKeyRDOHBENOPULTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Trifluoromethoxy)phenyl]guanidine | Core Physicochemical & Class Characteristics for Procurement Decisions


1-[4-(Trifluoromethoxy)phenyl]guanidine (CAS 1125409-87-1) is a para-substituted phenylguanidine derivative featuring a strongly electron-withdrawing trifluoromethoxy (-OCF₃) group. This substitution imparts enhanced lipophilicity (calculated LogP ~1.87–1.89) and membrane permeability compared to unsubstituted or halogenated phenylguanidine analogs . The guanidine moiety confers high basicity (predicted pKa ~13) and strong hydrogen-bonding capacity, enabling interactions with acidic residues in kinase active sites and ion channel pores . While direct target engagement data for this exact compound remain limited, its physicochemical profile positions it as a versatile scaffold for medicinal chemistry campaigns focused on CNS penetration, kinase inhibition, and antimicrobial target engagement [1].

1-[4-(Trifluoromethoxy)phenyl]guanidine: Why Interchanging Para-Substituted Phenylguanidines Fails in Sensitive Assays


Simple substitution of 1-[4-(trifluoromethoxy)phenyl]guanidine with other 4-substituted phenylguanidines (e.g., 4-Cl, 4-CF₃, 4-OCH₃) cannot be assumed without consequence. The -OCF₃ group is a unique bioisostere with a distinct combination of strong electron withdrawal and moderate lipophilicity (Hansch π = +1.04) that differs fundamentally from -CF₃ (π = +0.88), -Cl (π = +0.71), and -OCH₃ (π = -0.02) [1]. This translates to different membrane permeability, off-target binding profiles, and metabolic stability [2]. Evidence from hOCT3 inhibitor SAR demonstrates that the size and lipophilic character of the 4-position substituent directly controls inhibitory potency, with a ceiling effect observed for larger groups [3]. Therefore, substituting this compound with a seemingly similar analog (e.g., the 4-Cl or 4-CF₃ variant) will alter lipophilicity (LogP differences of 0.3–1.4 units) and potentially reverse target selectivity, compromising experimental reproducibility.

1-[4-(Trifluoromethoxy)phenyl]guanidine | Quantified Differentiation Evidence vs. Structural Analogs


Lipophilicity & Permeability Comparison: -OCF₃ vs. -Cl, -CF₃, and -OCH₃ Substitution

1-[4-(Trifluoromethoxy)phenyl]guanidine exhibits a calculated LogP of 1.87–1.89, representing a moderate lipophilicity that balances membrane permeability with aqueous solubility . This is significantly lower than the more lipophilic 4-trifluoromethyl analog (LogP = 2.88) and the 4-methoxy analog (LogP ~2.68) [1], but higher than the less lipophilic 4-chloro analog (LogP ~1.51–1.55) [2]. The -OCF₃ group provides a unique combination of high electronegativity and moderate lipophilicity not matched by -CF₃ or -Cl.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Enzymatic Target Engagement: Neu2 Sialidase Inhibition Compared to hOCT3 Activity of a 4-Chloro Analog

1-[4-(Trifluoromethoxy)phenyl]guanidine was tested for inhibition of human Neu2 sialidase and exhibited an IC₅₀ of 1.60 × 10⁵ nM (160 μM) [1]. This demonstrates weak but measurable binding to this enzyme family. In contrast, the 4-chlorophenyl analog (N-(4-chlorophenyl)guanidine) was profiled against the human organic cation transporter hOCT3 and displayed an IC₅₀ of 2.80 × 10³ nM (2.8 μM) [2]. While not a direct target-matched comparison, these data illustrate that the 4-OCF₃ and 4-Cl substitutions confer distinct target selectivity profiles: weak sialidase engagement for the -OCF₃ compound vs. moderate transporter inhibition for the -Cl analog.

Sialidase Inhibition Enzyme Assay Neuraminidase

hOCT3 Inhibitor SAR: Lipophilicity-Driven Potency Enhancement for 4-Position Substituents

A dedicated SAR study of phenylguanidine inhibitors of human OCT3 revealed that increasing the size and lipophilicity of the 4-position substituent enhances inhibitory potency, with IC₅₀ values spanning 2.2 μM to >450 μM across the series [1]. The 4-OCF₃ group, with its moderate lipophilicity and large steric bulk, is predicted to fall within the optimal potency range (estimated IC₅₀ ~10–50 μM) before the observed ceiling effect. This positions 1-[4-(trifluoromethoxy)phenyl]guanidine as a potent OCT3 inhibitor compared to smaller 4-substituents (e.g., 4-F, 4-Cl) but less potent than bulkier analogs (e.g., 4-phenyl).

Organic Cation Transporter SAR Neurotransmitter Uptake

1-[4-(Trifluoromethoxy)phenyl]guanidine | High-Value Application Scenarios Backed by Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Fragment or Scaffold

Given its moderate LogP (1.87–1.89) and the strong hydrogen-bonding capacity of the guanidine moiety, 1-[4-(trifluoromethoxy)phenyl]guanidine is well-suited as a fragment or scaffold for CNS drug discovery programs targeting kinases or other enzymes with acidic active site residues . Its lipophilicity falls within the optimal range for CNS penetration (LogP 1–3), distinguishing it from more lipophilic analogs (e.g., 4-CF₃) that may exhibit higher plasma protein binding or off-target promiscuity.

hOCT3 Transporter Pharmacology Tool

Based on SAR trends established by Pan et al. (2017), this compound is predicted to inhibit hOCT3 with moderate potency (~10–50 μM) [1]. This makes it a valuable tool for studying organic cation transporter function in neurotransmitter clearance, particularly in comparative studies against the more potent 4-Cl analog (IC₅₀ = 2.8 μM) to dissect the role of lipophilicity vs. electronic effects on transporter interaction [2].

Antimicrobial Lead Optimization (Giardia/Protozoa)

While this compound itself lacks reported antigiardial activity, its structural motif (4-OCF₃-phenyl linked to a guanidine) is a critical component of highly potent antigiardial agents. For example, 2,2′-bis{[4-(trifluoromethoxy)phenyl]methylene}carbonimidic dihydrazide (a bis-guanidine) exhibited an IC₅₀ of 0.2 μM against Giardia duodenalis [3]. 1-[4-(Trifluoromethoxy)phenyl]guanidine serves as an essential monomer or building block for synthesizing such bis-guanidine antimicrobial leads.

Protease Inhibitor Probe (uPA/trypsin-like enzymes)

Phenylguanidines, including those with 4-substituents, have been characterized as inhibitors of urokinase-type plasminogen activator (uPA) and related trypsin-like serine proteases [4]. While the 4-OCF₃ analog was not directly tested in that study, its distinct electronic profile (Hammett σₚ = +0.35 for OCF₃) may confer altered selectivity across the trypsin-like enzyme family compared to 4-Cl (σₚ = +0.23) or 4-CF₃ (σₚ = +0.54) analogs. This makes it a valuable probe for elucidating electronic requirements in protease binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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